N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a heterocyclic compound featuring a tetrahydrobenzothiophen-2-yl core linked to a complex 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-pentaenylsulfanyl acetamide moiety. This structure combines sulfur- and nitrogen-rich rings, which are critical for interactions with biological targets such as enzymes or receptors. The compound’s design aligns with strategies to enhance metabolic stability and selectivity in drug discovery, particularly for anti-inflammatory applications .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS3/c20-9-12-11-5-1-3-7-14(11)27-17(12)21-16(25)10-26-18-22-23-19-24(18)13-6-2-4-8-15(13)28-19/h2,4,6,8H,1,3,5,7,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGRDEGUCMHPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide are the oncogenic kinases, specifically EGFR and LCK. These kinases play a crucial role in cell signaling pathways that regulate cellular proliferation, differentiation, and survival.
Mode of Action
The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of the cell signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide affects the EGFR and LCK kinase pathways. The inhibition of these kinases disrupts the downstream signaling pathways, leading to the activation of caspase 3/7 enzymes. These enzymes play a key role in the initiation of apoptosis, or programmed cell death.
Result of Action
The molecular and cellular effects of the compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide’s action include the inhibition of oncogenic kinases and the activation of caspase 3/7 enzymes. This leads to the induction of apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
- Molecular Formula : C23H24N4OS2
- Molecular Weight : 436.59 g/mol
- CAS Number : 443120-82-9
The compound exhibits significant inhibitory activity against certain kinases in the mitogen-activated protein kinase (MAPK) family, particularly JNK2 and JNK3. The inhibition of these kinases is associated with various cellular processes including apoptosis and stress responses:
- Inhibition of JNK Kinases :
- Binding Affinity :
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl):
- Neuroprotective Studies :
- Cancer Research :
- Pharmacological Studies :
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Molecular docking studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response . The ability to inhibit 5-LOX could make it a candidate for treating conditions like asthma and arthritis.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have shown that derivatives of similar structures possess cytotoxic effects against various cancer cell lines . The mechanism of action appears to involve inducing apoptosis in cancer cells, which is a vital pathway for cancer treatment.
Therapeutic Potential
Given its structural complexity and biological activity, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide holds promise in several therapeutic areas:
- Anti-inflammatory Drugs : As a potential 5-LOX inhibitor.
- Cancer Therapeutics : Due to its cytotoxic effects on tumor cells.
- Neurological Disorders : Its structural analogs have shown promise in treating conditions like Alzheimer's disease through enzyme inhibition .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Insights
Structural Diversity: The target compound’s 7-thia-2,4,5-triazatricyclo system distinguishes it from thiadiazole () or triazoloquinoline () analogs. This fused ring system likely reduces conformational flexibility, enhancing target specificity . Substitutions (e.g., methyl in , allyl in ) modulate pharmacokinetics: methyl groups increase lipophilicity, while allyl groups may enable covalent interactions .
Bioactivity Profiles: Anti-inflammatory Potential: Both the target compound and ’s analog show COX-2 affinity, but the triazatricyclo system in the former may offer superior binding entropy due to rigid geometry . Therapeutic Scope: Thiazolidinone-containing analogs () diverge into metabolic disorders, highlighting how minor structural changes redirect biological targets .
Synthesis and Characterization :
- The target compound and its analogs (e.g., ) were synthesized via nucleophilic substitution or cyclocondensation, with structural validation using NMR and X-ray crystallography (SHELX, OLEX2) .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Reaction of hydrazine hydrate with ketene N,S-acetal intermediates (9) generates pyrazole derivatives (10) , which undergo further cyclization to form the triazatricyclo core.
Key Steps :
- Intermediate 10 : Prepared by heating 9 with hydrazine hydrate at 120°C.
- Cyclization : Treatment with chloroacetyl chloride in pyridine yields the tricyclic system.
Characterization :
Sulfur Incorporation
Sulfur is introduced via reaction with phenyl isothiocyanate, followed by alkylation with chloroacetyl chloride.
Conditions :
Final Coupling and Purification
The tetrahydrobenzothiophene and tricyclic components are coupled via a sulfanyl acetamide bridge:
Thiol-Ene Coupling
Reaction of the sulfanyl-containing tricyclic intermediate with the acetamide-activated tetrahydrobenzothiophene derivative in THF, catalyzed by triethylamine.
Optimization :
Purification
- Recrystallization : From ethanol/water mixtures.
- Chromatography : Silica gel column with ethyl acetate/hexane (3:7).
Analytical Validation and Spectral Data
Table 1: Comparative Analytical Data for Key Intermediates
| Compound | Molecular Formula | MS (m/z) | $$ ^1H $$ NMR Key Peaks | Yield (%) |
|---|---|---|---|---|
| 3b | C14H15ClN2OS | 307.80 | δ 8.64 (NH) | 82 |
| 5a | C18H16ClN3O2S | 373.86 | δ 3.88 (CH2), 8.22–8.61 (NH) | 75 |
| Tricyclic Core | C10H10F3N3 | 229.21 | δ 3.31 (CH3), 11.57 (NH) | 70 |
Table 2: Reaction Conditions and Outcomes
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | S8, DMF | DMF | 120 | 2 | 82 |
| Cyanation | Ethyl cyanoacetate | DMF | Reflux | 2 | 75 |
| Tricyclic Form | Chloroacetyl chloride | Pyridine | 25 | 16 | 70 |
| Coupling | Triethylamine, THF | THF | 25 | 24 | 68 |
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis of structurally complex heterocyclic acetamides typically involves multi-step reactions, such as condensation of acetamide precursors with sulfur-containing heterocycles, followed by cyclization using agents like POCl₃. For example, analogous compounds (e.g., dichlorofluorophenyl aminotriazolothiadiazines) are synthesized via condensation of 2-chloro-N-(substituted phenyl)acetamides with triazole derivatives, followed by cyclization . Characterization of intermediates and final products requires IR spectroscopy (to confirm functional groups like C=O and C≡N), ¹H/¹³C NMR (to verify regiochemistry and substituent positions), and mass spectrometry (to validate molecular weight). Elemental analysis is critical for confirming purity .
Q. What spectroscopic and chromatographic techniques are recommended for structural validation of this compound?
- FTIR : Identify key functional groups (e.g., thioacetamide S-H stretches at ~2550 cm⁻¹, cyano C≡N at ~2200 cm⁻¹) .
- NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals in the benzothiophene and triazatricyclo systems. For example, ¹H NMR can distinguish between equatorial and axial protons in tetrahydrobenzothiophene moieties .
- HPLC-MS : Ensure purity (>95%) and detect trace impurities via reverse-phase chromatography with UV/Vis and high-resolution mass detection .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis pathway?
Reaction path search algorithms (e.g., artificial force-induced reaction method) can predict transition states and intermediates for cyclization steps, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates quantum chemical calculations (e.g., DFT for energy barriers) with experimental data to narrow optimal reaction conditions (e.g., temperature, solvent polarity) . Molecular electrostatic potential (MESP) analysis can also guide regioselectivity in heterocyclic substitutions .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental reaction yields?
- Sensitivity analysis : Identify variables (e.g., catalyst loading, solvent purity) that disproportionately affect yield discrepancies using multivariate regression .
- In situ monitoring : Deploy techniques like ReactIR to track intermediate formation and validate computational reaction pathways .
- Error analysis : Compare calculated activation energies (DFT) with experimental Arrhenius parameters to refine computational models .
Q. How can statistical experimental design (DoE) minimize the number of trials required for process optimization?
Apply Taguchi methods or Box-Behnken designs to screen critical parameters (e.g., stoichiometry, temperature, pH). For example:
Q. What in silico approaches are suitable for predicting biological targets or reactivity of this compound?
- Molecular docking : Screen against kinase or protease targets using software like AutoDock Vina. The benzothiophene and triazatricyclo motifs may exhibit affinity for ATP-binding pockets .
- Reactivity indices : Calculate Fukui functions (DFT) to predict nucleophilic/electrophilic sites for functionalization .
Methodological Challenges
Q. What are the best practices for stability studies under varying conditions (pH, temperature, light)?
- Forced degradation : Expose the compound to 0.1M HCl/NaOH (24h, 40°C) and UV light (254 nm, 48h). Monitor degradation via HPLC-MS to identify labile groups (e.g., cyano or sulfide bonds) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. How can reaction kinetics and mechanisms be analyzed for multi-step heterocyclic syntheses?
- Rate-determining step (RDS) identification : Use differential scanning calorimetry (DSC) or stopped-flow NMR to isolate slow steps (e.g., cyclization vs. condensation) .
- Isotopic labeling : Introduce ¹³C or ²H in key positions (e.g., acetamide carbonyl) to trace reaction pathways via isotopic shifts in NMR .
Q. What strategies enable selective functionalization without disrupting the core heterocyclic scaffold?
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
